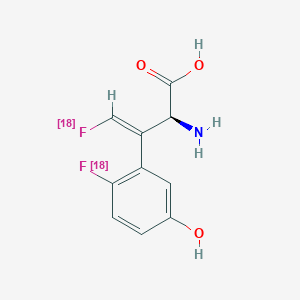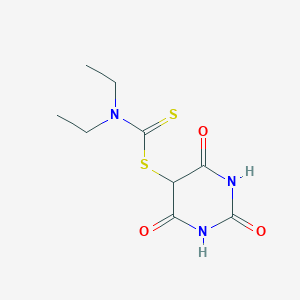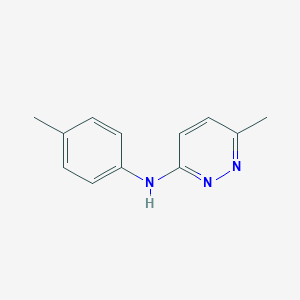
6-Fluoro-beta-fluoromethylene-3-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-beta-fluoromethylene-3-tyrosine (FFMT) is a novel amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. FFMT is a fluorinated tyrosine analogue that has been shown to exhibit promising pharmacological properties, including antitumor and antiviral activities. In
Scientific Research Applications
6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to exhibit promising anticancer and antiviral activities. In vitro studies have demonstrated that 6-Fluoro-beta-fluoromethylene-3-tyrosine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus. Additionally, 6-Fluoro-beta-fluoromethylene-3-tyrosine has been investigated for its potential use as a molecular imaging agent for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 6-Fluoro-beta-fluoromethylene-3-tyrosine is not fully understood. However, studies have suggested that 6-Fluoro-beta-fluoromethylene-3-tyrosine may exert its anticancer and antiviral activities through multiple pathways. 6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to inhibit viral entry and replication by interfering with viral attachment and fusion.
Biochemical and Physiological Effects
6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, 6-Fluoro-beta-fluoromethylene-3-tyrosine has been well-tolerated and did not cause any significant adverse effects. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to have good pharmacokinetic properties, including high bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Fluoro-beta-fluoromethylene-3-tyrosine is its potential as a novel therapeutic agent for cancer and viral infections. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been investigated for its potential use as a molecular imaging agent for PET imaging. However, one of the limitations of 6-Fluoro-beta-fluoromethylene-3-tyrosine is its complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for 6-Fluoro-beta-fluoromethylene-3-tyrosine research. One possible direction is to investigate the mechanism of action of 6-Fluoro-beta-fluoromethylene-3-tyrosine in more detail to better understand its anticancer and antiviral activities. Another direction is to optimize the synthesis method of 6-Fluoro-beta-fluoromethylene-3-tyrosine to improve its scalability for large-scale production. Additionally, further studies are needed to evaluate the safety and efficacy of 6-Fluoro-beta-fluoromethylene-3-tyrosine in animal models and human clinical trials. Finally, 6-Fluoro-beta-fluoromethylene-3-tyrosine may have potential applications in other areas, such as neurodegenerative diseases and metabolic disorders, which could be explored in future research.
Synthesis Methods
6-Fluoro-beta-fluoromethylene-3-tyrosine can be synthesized through a multistep process starting with the protection of the phenolic hydroxyl group of tyrosine. The protected tyrosine is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then fluorinated using a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST), to form the 6-Fluoro-beta-fluoromethylene-3-tyrosine precursor. Finally, the precursor is deprotected to yield 6-Fluoro-beta-fluoromethylene-3-tyrosine.
properties
CAS RN |
145682-70-8 |
|---|---|
Product Name |
6-Fluoro-beta-fluoromethylene-3-tyrosine |
Molecular Formula |
C11 H13 N3 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
(E,2S)-2-amino-4-(18F)fluoranyl-3-(2-(18F)fluoranyl-5-hydroxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H9F2NO3/c11-4-7(9(13)10(15)16)6-3-5(14)1-2-8(6)12/h1-4,9,14H,13H2,(H,15,16)/b7-4+/t9-/m0/s1/i11-1,12-1 |
InChI Key |
WAQMODSFBZJPLN-VYJRBEPVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C(=C\[18F])/[C@@H](C(=O)O)N)[18F] |
SMILES |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
synonyms |
6-fluoro-beta-fluoromethylene-3-tyrosine 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (D)-isomer 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (DL)-isomer 6-fluoro-beta-fluoromethylene-m-tyrosine FFMMT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)






